molecular formula C8H10N2O2 B7774232 2-Amino-4,6-dimethylnicotinic acid CAS No. 52834-01-2

2-Amino-4,6-dimethylnicotinic acid

Cat. No.: B7774232
CAS No.: 52834-01-2
M. Wt: 166.18 g/mol
InChI Key: XITZJLJVSFQXLV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylnicotinic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Derivatives for Biological Activity Studies : One study discusses the synthesis of derivatives of 2-amino-4,6-dimethylnicotinic acid, such as arylamides, and their potential for forming compounds like 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine. These derivatives have relevance in pharmaceutical research (Demina & Konshin, 1992).

  • Anxiolytic Activity : Another study focused on synthesizing esters and amides of 4-amino-2,6-dimethylnicotinic acid to evaluate their anxiolytic activity. This research contributes to the development of new anxiolytics, a class of medications used to treat anxiety (Glozman et al., 2001).

  • Synthesis of Nicotinic Acid Derivatives : A study explored the synthesis of 2-alkylamino-4,6-dimethylnicotinic acid ethyl esters, demonstrating the chemical versatility and potential applications of these compounds in developing new chemicals or drugs (Danagulyan et al., 2001).

  • Anti-Inflammatory and Analgesic Properties : Research has been conducted on alkylamides of 2-alkoxy-4,6-dimethylnicotinic acids, examining their anti-inflammatory and analgesic properties. This suggests potential therapeutic applications for pain and inflammation management (Gavrilov et al., 2000).

  • Unnatural Amino Acid for Protein Interaction Studies : An interesting application is in the development of an unnatural amino acid based on solvatochromic fluorophores for studying protein-protein interactions. This has implications in biochemical and molecular biology research (Loving & Imperiali, 2008).

  • Inhibition of Immune-Activated Nitric Oxide Production : A series of 2-amino-4,6-dichloropyrimidines, derived from this compound, were found to inhibit immune-activated nitric oxide production, indicating potential immunomodulatory applications (Jansa et al., 2014).

  • Supramolecular Interactions in Crystal Structures : The role of non-classical supramolecular interactions in the structures of salts derived from 2-amino-4,6-dimethylpyridinium has been studied, which is significant in the field of crystallography and materials science (Haddad et al., 2006).

Properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZJLJVSFQXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967302
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52834-01-2
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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